molecular formula C15H15N7O B612132 Sapanisertib CAS No. 1224844-38-5

Sapanisertib

Cat. No.: B612132
CAS No.: 1224844-38-5
M. Wt: 309.33 g/mol
InChI Key: GYLDXIAOMVERTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sapanisertib (TAK-228, MLN0128) is an oral, highly selective adenosine triphosphate (ATP)-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2 . Unlike rapalogs (e.g., everolimus), which inhibit mTORC1 only, this compound suppresses downstream signaling pathways (e.g., S6K1, 4EBP1, and NDRG1) critical for cell proliferation, survival, and metabolism . It has been evaluated in multiple clinical trials for advanced solid tumors, including renal cell carcinoma (RCC), endometrial cancer, and non-small cell lung cancer (NSCLC), with a recommended Phase 2 dose (RP2D) of 3–5 mg once daily (QD) or 30–40 mg once weekly (QW) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sapanisertib involves multiple steps, starting with the preparation of the core structure, which is a benzoxazole ring fused to a pyrazolopyrimidine moiety. The key steps include:

  • Formation of the benzoxazole ring through cyclization reactions.
  • Introduction of the pyrazolopyrimidine moiety via condensation reactions.
  • Functionalization of the core structure with specific substituents to enhance its inhibitory activity against mTOR.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

  • Use of high-yielding reactions to maximize product output.
  • Implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
  • Adherence to Good Manufacturing Practices (GMP) to maintain quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Sapanisertib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are employed to introduce or replace substituents on the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications.

Scientific Research Applications

Sapanisertib has a wide range of scientific research applications, including:

Mechanism of Action

Sapanisertib exerts its effects by inhibiting the activity of mTORC1 and mTORC2. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting mTORC1 and mTORC2, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This inhibition leads to reduced protein synthesis, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar mTOR/PI3K/AKT Pathway Inhibitors

Mechanism of Action and Selectivity

Compound Target Key Differentiator Clinical Stage
Sapanisertib mTORC1/2 (ATP-competitive) Dual inhibition of mTORC1/2; suppresses both 4EBP1 and AKT signaling Phase 2
Everolimus mTORC1 (allosteric) Inhibits mTORC1 only; no effect on mTORC2 or AKT feedback loop FDA-approved
Dactolisib PI3K/mTOR Broader kinase inhibition; higher toxicity Discontinued (Phase 2)
Ipatasertib AKT Selective AKT inhibition; synergistic with PI3K/mTOR inhibitors Phase 3

Key Findings :

  • This compound’s dual mTORC1/2 inhibition avoids AKT activation, a common resistance mechanism with mTORC1-specific inhibitors like everolimus .
  • Preclinical models show this compound’s efficacy correlates with total drug exposure (AUC) rather than dosing schedule, enabling flexible administration (QD or QW) .

Efficacy in Solid Tumors

Compound Tumor Type ORR (%) Median PFS (Months) Key Trial (Phase)
This compound RCC 12–22 7.2 (combination) NCT03097328 (Phase 2)
This compound Endometrial cancer 27 8.9 NCT02725268 (Phase 2)
Everolimus RCC 1–2 4.9 RECORD-1 (Phase 3)
Alpelisib Breast cancer 35 11.1 SOLAR-1 (Phase 3)

Efficacy Insights :

  • In RCC, this compound monotherapy achieved a 12–22% objective response rate (ORR), outperforming everolimus (1–2% ORR) but with comparable progression-free survival (PFS) .
  • In a Phase 2 trial for NRF2-mutant squamous NSCLC, this compound demonstrated a 27% ORR and 8.9-month median PFS, highlighting activity in genomically defined subsets .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

Compound Half-Life (Hours) AUC Dose Proportionality Key PK Feature
This compound 6–8 Linear (2–40 mg) No accumulation with QD/QW dosing
Everolimus 30 Non-linear Requires therapeutic drug monitoring

PK Insights :

  • This compound’s rapid absorption (Tmax: 0.5–2.6 hours) and linear PK support dose flexibility .

Biomarker Modulation

  • This compound reduced phosphorylation of mTORC1/2 biomarkers (pS6, p4EBP1, pNDRG1) in skin/tumor biopsies at doses ≥4 mg, confirming target engagement .
  • In contrast, everolimus predominantly inhibits pS6 (mTORC1) without affecting pNDRG1 (mTORC2) .

Biological Activity

Sapanisertib (also known as TAK-228 or MLN0128) is a potent, selective dual inhibitor of the mammalian target of rapamycin complex 1 and 2 (mTORC1/2). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those resistant to standard treatments. This article reviews the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetics.

This compound inhibits both mTORC1 and mTORC2 pathways, which are critical in regulating cell growth, proliferation, and survival. By targeting these pathways, this compound disrupts the signaling that promotes tumor growth and resistance to therapies. The inhibition of mTORC1 leads to decreased protein synthesis and cell cycle progression, while mTORC2 inhibition affects AKT signaling, further enhancing its antitumor effects .

Phase 1 Studies

In early-phase clinical trials, this compound demonstrated a manageable safety profile with preliminary antitumor activity across various cancers:

  • Renal Cell Carcinoma (RCC) : A Phase 1 study reported that patients receiving this compound showed responses including one complete response and several partial responses among those with RCC .
  • Endometrial Cancer : Similar responses were noted in patients with endometrial cancer, indicating the drug's potential in treating this malignancy .

Table 1: Summary of Phase 1 Study Results

Study TypeCancer TypeDose RegimenResponses Observed
Phase 1Renal Cell Carcinoma5 mg QD1 complete response, 7 partial responses
Phase 1Endometrial Cancer30 mg QWPartial responses observed
Phase 1Advanced Solid TumorsVaries (QD/QW)Preliminary activity noted

Phase 2 Studies

A recent Phase 2 study focused on acute lymphoblastic leukemia (ALL) revealed that while this compound had good tolerability, its efficacy as a monotherapy was limited. The study involved patients receiving a daily dose of 3 mg for 21 days every 28 days; however, significant target inhibition was not achieved .

Table 2: Summary of Phase 2 Study Findings

Study TypeCancer TypeDose RegimenKey Findings
Phase 2Acute Lymphoblastic Leukemia (ALL)3 mg daily for 21 daysLimited efficacy as monotherapy

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-absorbed with a peak concentration achieved approximately two hours post-administration. Key pharmacokinetic parameters observed include:

  • Mean Peak Concentration (CmaxC_{max}) :
    • Day 1: 26.1±8.026.1\pm 8.0 ng/mL
    • Day 8: 34.4±20.234.4\pm 20.2 ng/mL
  • Elimination Half-life :
    • Day 1: 8.2±4.98.2\pm 4.9 hours
    • Day 8: 24.3±42.524.3\pm 42.5 hours
  • Area Under Curve (AUC) :
    • Day 1: 213±143213\pm 143 hr*ng/mL
    • Day 8: 361±337361\pm 337 hr*ng/mL .

Safety Profile

The safety profile of this compound has been characterized by manageable side effects, including:

  • Common Adverse Events : Hyperglycemia, maculopapular rash, asthenia, and stomatitis.
  • Dose-Limiting Toxicities (DLTs) : Observed primarily at higher doses during escalation studies .

Case Studies

Several case studies have illustrated the potential effectiveness of this compound in specific patient populations:

  • A patient with unclassified renal cell carcinoma harboring an EWSR1-POU5F1 fusion responded positively to treatment with this compound combined with carboplatin and paclitaxel.
  • Another case involved a patient with castrate-resistant prostate cancer exhibiting PTEN loss who also showed favorable outcomes when treated with this compound .

Q & A

Basic Research Questions

Q. What mechanistic rationale supports the dual targeting of mTORC1/2 by sapanisertib in preclinical cancer models?

this compound inhibits both mTORC1 and mTORC2 by competitively binding to the ATP-binding site, blocking downstream signaling pathways (e.g., phosphorylation of S6K, 4EBP1, and AKT). Preclinical studies in urothelial carcinoma (UC) models demonstrated synergistic antitumor effects when combined with PI3Kα inhibitors or taxanes, suggesting broader pathway disruption . Methodologically, researchers should validate target engagement via Western blotting for phosphorylated biomarkers (e.g., p-S6, p-4EBP1) in both in vitro and in vivo models to confirm dual inhibition .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy while minimizing metabolic confounding factors?

Preclinical studies must account for this compound’s metabolic effects, such as hyperglycemia, which may skew results. A recommended approach includes:

  • Pairing this compound with insulin-sensitizing agents (e.g., metformin) in animal models to control glucose levels .
  • Monitoring body weight, glucose tolerance, and mTOR pathway biomarkers in both treated and control cohorts .
  • Using orthotopic or patient-derived xenograft (PDX) models to better replicate human tumor microenvironments .

Q. What biomarkers are critical for stratifying patients in this compound clinical trials?

Key biomarkers include:

  • PTEN loss or mutation : Associated with heightened mTOR pathway dependency .
  • NRF2 (NFE2L2) mutations : Predictive of response in squamous NSCLC .
  • TSC1/2 alterations : Linked to sensitivity in UC, though trial data showed limited efficacy despite these mutations, highlighting the need for secondary biomarkers (e.g., phospho-PRAS40) . Methodologically, next-generation sequencing (NGS) panels and immunohistochemistry (IHC) for mTORC1/2 substrates should be standardized across trials .

Advanced Research Questions

Q. How can contradictory efficacy data from this compound trials (e.g., phase II UC study termination vs. activity in NSCLC) be reconciled?

Contradictions may arise from:

  • Tumor heterogeneity : UC trials lacked robust biomarker stratification, unlike NSCLC studies focusing on NRF2 mutations .
  • Dosing differences : The UC trial used monotherapy, while NSCLC trials combined this compound with metformin, potentially enhancing efficacy through AMPK-mediated mTOR suppression . Researchers should conduct retrospective biomarker analyses of archived samples and compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across trials .

Q. What experimental strategies optimize this compound’s therapeutic index in combination regimens?

  • Sequential dosing : Preclinical data suggest administering this compound after chemotherapy (e.g., paclitaxel) to exploit synthetic lethality in PTEN-deficient models .
  • Metformin co-administration : Reduces hyperglycemia (a common adverse event) and enhances mTOR pathway suppression via AMPK activation. Phase I trials established 4 mg this compound + 1,000 mg metformin as the MTD .
  • Pharmacodynamic monitoring : Use serial tumor biopsies or liquid biopsies to assess target modulation and adaptive resistance mechanisms (e.g., feedback AKT activation) .

Q. How can researchers address the lack of translational concordance between preclinical and clinical this compound data?

  • Improve preclinical models : Use genetically engineered mouse models (GEMMs) with PTEN/NRF2 mutations instead of cell-line xenografts .
  • Incorporate immune profiling : this compound may modulate tumor-associated macrophages (TAMs) or T-cell infiltration, which are rarely assessed in current studies .
  • Leverage adaptive trial designs : Phase I/II trials should include biomarker-driven expansion cohorts to validate preclinical hypotheses in real time .

Q. Methodological Guidelines

Q. What statistical considerations are essential for this compound trial design?

  • Sample size calculation : For biomarker-stratified trials, use Simon’s two-stage design to minimize patient exposure in non-responsive subgroups .
  • Handling missing data : Pre-specify imputation methods (e.g., multiple imputation by chained equations) for biomarker or PK/PD data .
  • Multiplicity adjustments : Apply Hochberg or Benjamini-Hochberg corrections for co-primary endpoints (e.g., ORR and safety) .

Q. How should researchers report adverse events (AEs) in this compound studies to align with regulatory standards?

  • CTCAE v5.0 grading : Focus on mTOR inhibitor-class effects (e.g., hyperglycemia, stomatitis) and document dose-limiting toxicities (DLTs) per protocol .
  • Causality assessment : Use Naranjo criteria to distinguish this compound-related AEs from comorbidities or combination therapy effects .

Q. Data Contradiction Analysis Framework

Q. How to interpret discordant biomarker and efficacy data in this compound trials?

  • Example : A phase II UC trial showed no clinical benefit despite TSC1/2 mutations. Potential explanations:

  • Off-target effects : Assess alternative pathways (e.g., MAPK) via phosphoproteomics.
  • Tumor evolution : Perform longitudinal NGS to identify acquired resistance mutations .
    • Solution : Integrate functional genomics (e.g., CRISPR screens) to identify synthetic lethal partners for this compound in specific genomic contexts .

Properties

IUPAC Name

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLDXIAOMVERTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401022538
Record name Sapanisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224844-38-5
Record name 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapanisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapanisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sapanisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAPANISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.